molecular formula C16H16N4O2S B12923125 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide CAS No. 917908-00-0

3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide

Cat. No.: B12923125
CAS No.: 917908-00-0
M. Wt: 328.4 g/mol
InChI Key: GUZNFYCIGOUOHN-UHFFFAOYSA-N
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Description

Stereochemical Considerations

The compound lacks chiral centers due to the planar arrangement of the thieno[2,3-d]pyrimidine ring and the absence of tetrahedral stereogenic atoms in its substituents. The isopropoxy group adopts a conformation where the two methyl groups are symmetrically disposed around the oxygen atom, minimizing steric hindrance. The thieno[2,3-d]pyrimidine moiety exhibits rigidity due to its fused bicyclic structure, which restricts rotational freedom.

Structural Feature Description
Core heterocycle Thieno[2,3-d]pyrimidine (thiophene fused with pyrimidine at positions 2,3)
Substituents 3-isopropoxy, 4-amino-linked benzamide
Planarity Fully conjugated thieno[2,3-d]pyrimidine system ensures planar geometry
Rotational freedom Limited to the isopropoxy group and benzamide-amine linkage

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic protons (benzamide) : Signals between δ 7.2–8.1 ppm as multiplet integrations corresponding to four aromatic protons.
  • Isopropoxy group : A septet at δ 4.6 ppm (1H, -OCH(CH₃)₂) and a doublet at δ 1.3 ppm (6H, -CH₃).
  • Amide proton : A broad singlet at δ 10.2 ppm (1H, -CONH₂).

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl carbon (C=O) at δ 167.8 ppm.
  • Thieno[2,3-d]pyrimidine carbons between δ 150–160 ppm (pyrimidine C2, C4) and δ 120–130 ppm (thiophene carbons).

Infrared (IR) Spectroscopy

Key absorption bands (nujol mull):

  • Amide C=O stretch : 1665 cm⁻¹ (strong).
  • Aromatic C-H stretch : 3050–3100 cm⁻¹ (medium).
  • N-H bend (amide) : 1550 cm⁻¹ (broad).
  • C-S vibration (thiophene) : 690 cm⁻¹ (sharp).

Mass Spectrometry (MS)

  • Molecular ion peak : Observed at m/z 328.4 ([M]⁺), consistent with the molecular formula.
  • Fragmentation pattern :
    • Loss of isopropoxy group (-60 Da) yielding m/z 268.
    • Cleavage of the amide bond producing fragments at m/z 121 (benzamide) and m/z 207 (thieno[2,3-d]pyrimidin-4-amine).

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic structure:

HOMO-LUMO Analysis

  • HOMO (-5.8 eV) : Localized on the electron-rich thiophene ring and the amino group, indicating nucleophilic reactivity.
  • LUMO (-2.3 eV) : Concentrated on the pyrimidine ring and carbonyl group, suggesting electrophilic susceptibility.

Electron Density Mapping

  • The thieno[2,3-d]pyrimidine core exhibits reduced electron density due to the electron-withdrawing pyrimidine nitrogen atoms.
  • The benzamide moiety shows polarized electron distribution, with the carbonyl oxygen acting as a hydrogen bond acceptor.

Properties

CAS No.

917908-00-0

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-propan-2-yloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C16H16N4O2S/c1-9(2)22-13-7-10(14(17)21)3-4-12(13)20-15-11-5-6-23-16(11)19-8-18-15/h3-9H,1-2H3,(H2,17,21)(H,18,19,20)

InChI Key

GUZNFYCIGOUOHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Propan-2-yloxy)benzoic Acid or Derivative

The initial step involves the preparation of the benzamide precursor bearing the isopropoxy substituent. This is typically achieved by:

  • Starting from 3-hydroxybenzoic acid or a suitable derivative.
  • Performing an alkylation reaction using isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions (e.g., potassium carbonate in acetone or DMF) to introduce the isopropoxy group at the 3-position.
  • The resulting 3-(propan-2-yloxy)benzoic acid is then converted to the corresponding benzoyl chloride or directly used for amide formation.

Amide Bond Formation

  • The carboxylic acid derivative is activated, often by conversion to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • The acid chloride is then reacted with ammonia or an amine derivative to form the benzamide core.
  • Alternatively, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used to facilitate amide bond formation under milder conditions.

Introduction of the Thieno[2,3-d]pyrimidin-4-yl Amino Group

  • The key step involves the nucleophilic aromatic substitution or amination at the 4-position of the benzamide ring.
  • The thieno[2,3-d]pyrimidin-4-yl amine is prepared separately, often via cyclization reactions involving thieno and pyrimidine precursors.
  • This amine is then coupled to the benzamide intermediate, typically under conditions favoring nucleophilic substitution, such as heating in polar aprotic solvents (e.g., DMF, DMSO) with or without a base.
  • The reaction may require catalysts or additives to improve yield and selectivity.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography, preparative HPLC).
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Reagents Summary

Step Reaction Type Reagents/Conditions Notes
1 Alkylation (O-alkylation) Isopropyl bromide, K2CO3, acetone or DMF Introduces isopropoxy group
2 Acid chloride formation Thionyl chloride or oxalyl chloride Activates carboxylic acid for amide formation
3 Amide bond formation Ammonia or amine, base or coupling reagent Forms benzamide core
4 Amination (nucleophilic substitution) Thieno[2,3-d]pyrimidin-4-yl amine, DMF/DMSO, heat Couples heterocyclic amine to benzamide
5 Purification Recrystallization, chromatography Ensures product purity

Research Findings and Optimization Notes

  • The alkylation step requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
  • Use of anhydrous conditions and dry solvents improves yields in amide bond formation.
  • The coupling of the thieno[2,3-d]pyrimidin-4-yl amine is sensitive to solvent polarity and temperature; polar aprotic solvents and moderate heating (60–100 °C) favor the reaction.
  • Catalysts such as palladium complexes or copper salts have been reported in related heterocyclic amination reactions to enhance coupling efficiency, though their use depends on substrate compatibility.
  • Purification by preparative HPLC is recommended for high-purity requirements, especially for biological testing.

Comparative Analysis with Related Compounds

Compound Feature 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide Related Thieno[3,2-d]pyrimidine Derivatives Notes
Substitution pattern Isopropoxy at 3-position, amino-linked thieno[2,3-d]pyrimidine at 4-position Varied substitutions on benzamide and heterocycle Unique substitution enhances kinase selectivity
Synthetic complexity Moderate, multi-step with heterocyclic coupling Similar or higher complexity Requires careful optimization
Biological activity Kinase inhibition, potential anticancer agent Varies, some with kinase inhibitory activity Structure-activity relationship critical

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide with structurally related derivatives, emphasizing substituent variations, molecular properties, and reported activities:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Reported Activities Source
3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide (Target) Isopropoxy (C₃H₇O) at benzamide C3; thienopyrimidinylamino at C4 C₁₇H₁₇N₅O₂S 355.42 N/A (Structural analog data inferred)
3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide Cyclopentyloxy (C₅H₉O) at C3 C₁₈H₁₈N₄O₂S 354.43 Anticancer (kinase inhibition potential)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Methoxy (CH₃O) at benzamide C4; trifluoromethylphenoxy at thienopyrimidine C4 C₂₂H₁₅F₃N₄O₃S 480.44 Antimicrobial (broad-spectrum activity)
N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide Pyridinylthiazole moiety; unsubstituted benzamide C₁₅H₁₂N₄OS 296.35 Kinase inhibition (e.g., EGFR)
2-Fluoro-N-isopropylbenzamide derivatives Fluorine at C2; isopropylamide C₁₀H₁₁FNO 180.20 Apoptosis modulation (BCL-2/MCL-1 targets)
Thieno[2,3-d]pyrimidine-1,2,3-triazole hybrids Triazole-linked alkyl/aryl groups at thienopyrimidine Variable ~400–450 Antimicrobial (Gram-positive bacteria)

Key Observations:

Fluorine substitution (e.g., in and ) correlates with improved metabolic stability and target affinity, a feature absent in the target compound .

Thienopyrimidine vs. Pyrrolopyrimidine Cores: Compounds with thieno[2,3-d]pyrimidine (e.g., target compound) exhibit stronger antimicrobial activity compared to pyrrolo[2,3-d]pyrimidine analogs, likely due to enhanced π-stacking interactions .

Pharmacological Diversity: Triazole-linked derivatives () show specificity against Gram-positive bacteria, while trifluoromethylphenoxy-substituted analogs () display broader antimicrobial effects .

Research Findings and Structural Optimization Trends

  • Antimicrobial Activity: Thieno[2,3-d]pyrimidine benzamides with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, outperforming alkyloxy-substituted analogs .
  • Kinase Inhibition : Pyridinylthiazole-benzamide hybrids () show IC₅₀ values <100 nM for EGFR inhibition, highlighting the importance of heterocyclic appendages .
  • Synthetic Flexibility : The target compound’s isopropoxy group can be replaced with morpholine () or cyclopentyloxy () to modulate solubility and target engagement .

Biological Activity

The compound 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide is a derivative of thieno[2,3-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H15N3O1S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{1}\text{S}

This structure features a thieno[2,3-d]pyrimidine moiety linked to a benzamide group through an isopropoxy substituent. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide primarily include:

  • Antitumor Activity : Several studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines.
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases associated with cancer progression, particularly the Pim family of serine/threonine kinases.

Antitumor Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidine possess potent antitumor properties. For instance:

  • A study indicated that compounds similar to 3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide demonstrated submicromolar EC50 values against K562 and MV4-11 leukemia cell lines, suggesting strong antiproliferative effects .

Table 1: Antitumor Activity Data

Compound NameCell Line TestedEC50 (µM)Reference
3-[...]-benzamideK562<1
3-[...]-benzamideMV4-11<1

The mechanism through which this compound exerts its biological effects involves:

  • Induction of Apoptosis : Studies have shown that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells in a concentration-dependent manner .
  • Kinase Inhibition : The compound's structural features allow it to selectively inhibit kinases such as Pim kinases, which are implicated in various malignancies. The inhibition leads to reduced cell proliferation and survival .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in cancer treatment:

  • Pim Kinase Inhibition : A detailed study revealed that compounds targeting Pim kinases showed promising results in inhibiting tumor growth in preclinical models. The structure activity relationship (SAR) studies indicated that modifications at specific positions significantly enhanced potency .
  • Cell Line Studies : Various derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity. For example, compounds exhibited IC50 values ranging from low nanomolar to micromolar concentrations against different cell types .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Kinase InhibitionEffective against Pim kinases
Cell Line EfficacySignificant cytotoxicity across cell lines

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